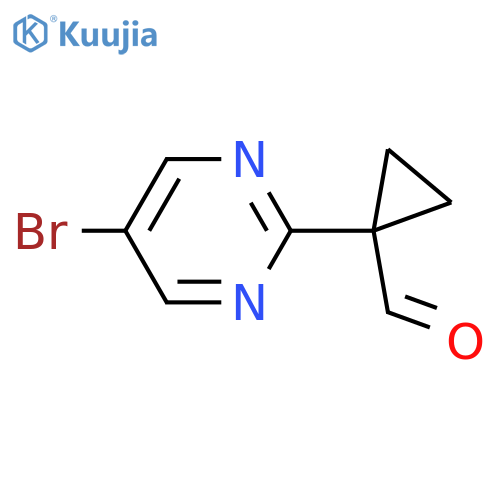Cas no 2229384-91-0 (1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde)

2229384-91-0 structure
商品名:1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde
1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde
- EN300-1925567
- 2229384-91-0
- 1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde
-
- インチ: 1S/C8H7BrN2O/c9-6-3-10-7(11-4-6)8(5-12)1-2-8/h3-5H,1-2H2
- InChIKey: ROJCMVNZUNZZOK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC(C2(C=O)CC2)=NC=1
計算された属性
- せいみつぶんしりょう: 225.97418g/mol
- どういたいしつりょう: 225.97418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1925567-0.05g |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde |
2229384-91-0 | 0.05g |
$1224.0 | 2023-05-23 | ||
| Enamine | EN300-1925567-5.0g |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde |
2229384-91-0 | 5g |
$4226.0 | 2023-05-23 | ||
| Enamine | EN300-1925567-0.1g |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde |
2229384-91-0 | 0.1g |
$1283.0 | 2023-05-23 | ||
| Enamine | EN300-1925567-0.25g |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde |
2229384-91-0 | 0.25g |
$1341.0 | 2023-05-23 | ||
| Enamine | EN300-1925567-0.5g |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde |
2229384-91-0 | 0.5g |
$1399.0 | 2023-05-23 | ||
| Enamine | EN300-1925567-10.0g |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde |
2229384-91-0 | 10g |
$6266.0 | 2023-05-23 | ||
| Enamine | EN300-1925567-1.0g |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde |
2229384-91-0 | 1g |
$1458.0 | 2023-05-23 | ||
| Enamine | EN300-1925567-2.5g |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde |
2229384-91-0 | 2.5g |
$2856.0 | 2023-05-23 |
1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
2229384-91-0 (1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde) 関連製品
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
